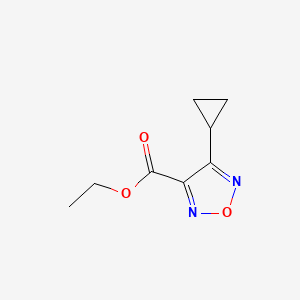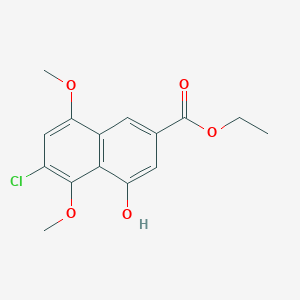
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogenation and nitration reactions can introduce additional substituents on the naphthalene ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy substituents.
6-Chloro-2-naphthalenecarboxylic acid: Similar but lacks the ethyl ester group.
4-Hydroxy-2-naphthalenecarboxylic acid: Similar but lacks the chloro and methoxy groups. The uniqueness of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H15ClO5 |
|---|---|
Poids moléculaire |
310.73 g/mol |
Nom IUPAC |
ethyl 6-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15ClO5/c1-4-21-15(18)8-5-9-12(19-2)7-10(16)14(20-3)13(9)11(17)6-8/h5-7,17H,4H2,1-3H3 |
Clé InChI |
AJGWUAPUTKJZAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=C1)O)C(=C(C=C2OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
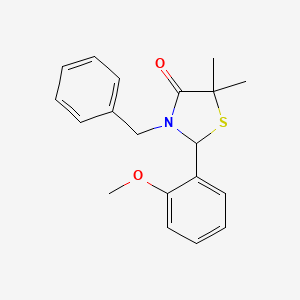

![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
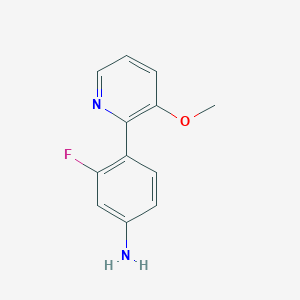

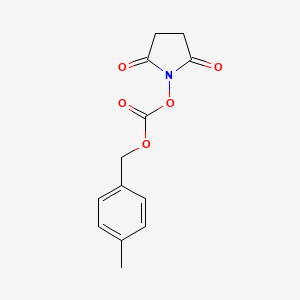
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
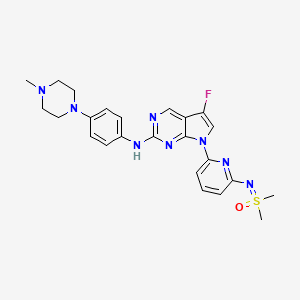
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
